4-tert-Butylbenzyl Bromide-D13

Mass Spectrometry Quantitative Analysis Isotopic Labeling

4-tert-Butylbenzyl Bromide-D13 is a fully deuterated analog (D13-labeled) of 4-tert-Butylbenzyl Bromide (CAS 18880-00-7), possessing a molecular weight of 240.22 g/mol and a formula of C11D13H2Br. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantitation of its non-deuterated parent compound, as well as a starting material for the synthesis of deuterated compounds such as Pyridaben-d13.

Molecular Formula C11H15Br
Molecular Weight 240.22 g/mol
Cat. No. B13845441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzyl Bromide-D13
Molecular FormulaC11H15Br
Molecular Weight240.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CBr
InChIInChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D
InChIKeyQZNQSIHCDAGZIA-JPLVHWSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 4-tert-Butylbenzyl Bromide-D13 as a Deuterated Internal Standard and Synthesis Intermediate


4-tert-Butylbenzyl Bromide-D13 is a fully deuterated analog (D13-labeled) of 4-tert-Butylbenzyl Bromide (CAS 18880-00-7), possessing a molecular weight of 240.22 g/mol and a formula of C11D13H2Br . It is primarily used as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantitation of its non-deuterated parent compound, as well as a starting material for the synthesis of deuterated compounds such as Pyridaben-d13 . Its core utility lies in its near-identical chemical behavior to the parent compound combined with a distinct mass difference, enabling precise analyte tracking and quantification.

The Critical Distinction: Why Non-Deuterated 4-tert-Butylbenzyl Bromide Cannot Substitute for Its D13-Labeled Counterpart


The non-deuterated 4-tert-Butylbenzyl Bromide (MW: 227.14 g/mol) cannot substitute for the D13-labeled analog (MW: 240.22 g/mol) in quantitative mass spectrometry workflows . In LC-MS or GC-MS analysis, a stable isotope-labeled internal standard must be chromatographically and chemically similar to the target analyte but possess a distinct mass-to-charge ratio (m/z) to be resolved by the mass spectrometer [1]. The +13 Da mass shift provided by the full deuteration of 4-tert-Butylbenzyl Bromide-D13 ensures it can be used as a co-eluting internal standard without interfering with the analyte's quantitation channel, thereby correcting for ion suppression and sample preparation variability . Using the unlabeled compound as an internal standard would result in identical m/z values, making the analyte and standard indistinguishable and quantification impossible.

Quantitative Performance Comparison: 4-tert-Butylbenzyl Bromide-D13 Against Key Alternatives


Molecular Weight Differentiation: D13-Labeled vs. Unlabeled 4-tert-Butylbenzyl Bromide

The primary differentiation of 4-tert-Butylbenzyl Bromide-D13 from its non-deuterated parent (4-tert-Butylbenzyl Bromide) is a stable +13 Da mass shift. The non-deuterated compound has a molecular weight of 227.14 g/mol [1], while the fully deuterated D13 analog has a molecular weight of 240.22 g/mol . This mass difference is sufficient to prevent spectral overlap in MS analysis while maintaining near-identical chromatographic retention time and ionization efficiency, fulfilling the core requirement for a SIL-IS.

Mass Spectrometry Quantitative Analysis Isotopic Labeling

Synthetic Route Validation: Use of D13-Labeled Intermediate in Pyridaben-d13 Synthesis

4-tert-Butylbenzyl Bromide-D13 serves as a critical intermediate in the synthesis of Pyridaben-d13, a deuterated internal standard for the acaricide Pyridaben . Pyridaben-d13 is used in quantitative assays of Pyridaben, which has a reported IC50 of 2.4 nM for Complex I inhibition in rat liver and bovine heart mitochondria . The use of a fully deuterated starting material like 4-tert-Butylbenzyl Bromide-D13 allows for the production of an internal standard with a consistent and predictable mass shift, ensuring reliable quantitation of the active compound in complex matrices.

Deuterated Synthesis Agrochemical Analysis Internal Standard

Role in Synthesizing C(5)-Substituted Analogs of the FLAP Inhibitor BRP-7

4-tert-Butylbenzyl Bromide-D13 is the labeled form of a reagent used in the synthesis of C(5)-substituted analogs of the FLAP inhibitor BRP-7 . The parent compound, BRP-7, is a FLAP inhibitor with an IC50 of 0.31 μM [1]. Research efforts have focused on modifying the C(5) position of the benzimidazole ring in BRP-7 to enhance potency, with some derivatives achieving IC50 values as low as 0.026 μM in monocytes [2]. The D13-labeled reagent allows researchers to incorporate a stable isotopic label at the start of the synthesis, enabling the creation of deuterated analogs for mechanistic or metabolic studies.

Medicinal Chemistry FLAP Inhibitor Anti-inflammatory

Targeted Application Scenarios for 4-tert-Butylbenzyl Bromide-D13 Based on Verifiable Evidence


Quantitative Analysis of 4-tert-Butylbenzyl Bromide by LC-MS or GC-MS

4-tert-Butylbenzyl Bromide-D13 is the optimal internal standard for the accurate quantitation of 4-tert-Butylbenzyl Bromide in complex matrices . Its +13 Da mass shift allows for specific monitoring (e.g., using multiple reaction monitoring, MRM) without interference from the analyte [1]. This application is critical in environmental fate studies, pharmacokinetic analyses, or synthetic yield determination where precise, matrix-corrected concentrations are required.

Synthesis of Stable Isotope-Labeled Standards for Agrochemical Residue Analysis

This compound is a key starting material for the synthesis of Pyridaben-d13 . Pyridaben is a widely used acaricide, and its residue analysis in food and environmental samples is mandated by regulatory bodies . The use of Pyridaben-d13, synthesized from 4-tert-Butylbenzyl Bromide-D13, as an internal standard enables laboratories to achieve the high levels of accuracy and precision required for compliance with international standards for pesticide residue analysis.

Synthesis of Deuterated Analogs in Anti-inflammatory Drug Discovery

In medicinal chemistry programs focused on FLAP inhibition, such as those optimizing the BRP-7 scaffold, 4-tert-Butylbenzyl Bromide-D13 can be employed to synthesize deuterated derivatives . These labeled analogs are essential tools for in vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies . By using a deuterated building block, researchers can track the drug candidate without altering its biological activity, enabling more reliable and interpretable pharmacokinetic data.

Preparation of Labeled Sphingosine Kinase Inhibitor Probes

The compound has been noted as an intermediate in the preparation of hydroxy-based sphingosine kinase inhibitors . In this context, the D13 label can be incorporated into a bioactive molecule to serve as a probe for studying drug-target interactions, elucidating metabolic pathways, or as an internal standard in bioanalytical assays measuring drug concentrations in plasma or tissue samples.

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